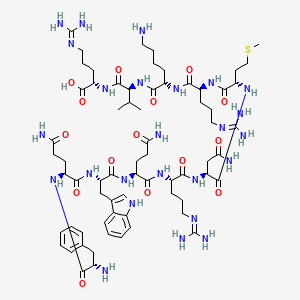![molecular formula C5H7NO2 B12943666 2-Azabicyclo[2.1.0]pentane-3-carboxylic acid CAS No. 7232-27-1](/img/structure/B12943666.png)
2-Azabicyclo[2.1.0]pentane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azabicyclo[2.1.0]pentane-3-carboxylic acid is a bicyclic compound with the molecular formula C5H7NO2. It is characterized by a nitrogen atom incorporated into a bicyclic structure, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.1.0]pentane-3-carboxylic acid typically involves the formation of the bicyclic structure through cycloaddition reactions. One common method is the [2+2] cycloaddition of aziridines with alkenes, followed by subsequent functional group transformations to introduce the carboxylic acid moiety . Reaction conditions often include the use of photochemical or thermal activation to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production methods for this compound are less commonly reported in the literature. scalable synthetic routes would likely involve optimizing the cycloaddition reactions and subsequent functionalization steps to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Azabicyclo[2.1.0]pentane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the bicyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
2-Azabicyclo[2.1.0]pentane-3-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Azabicyclo[2.1.0]pentane-3-carboxylic acid involves its interaction with molecular targets through its bicyclic structure. The nitrogen atom in the bicyclic ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways and processes . Specific pathways and targets depend on the functionalization of the compound and its derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a larger ring system, used in drug discovery and synthetic chemistry.
2-Azabicyclo[2.2.1]heptane: Known for its stability and use in various chemical reactions.
Propriétés
Numéro CAS |
7232-27-1 |
|---|---|
Formule moléculaire |
C5H7NO2 |
Poids moléculaire |
113.11 g/mol |
Nom IUPAC |
2-azabicyclo[2.1.0]pentane-3-carboxylic acid |
InChI |
InChI=1S/C5H7NO2/c7-5(8)4-2-1-3(2)6-4/h2-4,6H,1H2,(H,7,8) |
Clé InChI |
AKJQPUQZMLLGFC-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1NC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3AR,7aS)-5-benzyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B12943588.png)



![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12943615.png)
![tert-butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate](/img/structure/B12943619.png)
![1-Azabicyclo[3.3.1]nonane-5-carboxylic acid](/img/structure/B12943626.png)
![(2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride](/img/structure/B12943630.png)


![2,7-Dichlorobenzo[d]thiazol-6-ol](/img/structure/B12943644.png)

![(1S,2S,3S,4R)-1-(1H-Benzo[d]imidazol-2-yl)pentane-1,2,3,4,5-pentaol](/img/structure/B12943652.png)
